5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide
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Overview
Description
5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-(2-phenylaziridin-1-yl)propylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
Uniqueness
5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide is unique due to the presence of both the aziridine and thiophene moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88961-00-6 |
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Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-[3-(2-phenylaziridin-1-yl)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c17-16(19)15-9-8-13(20-15)7-4-10-18-11-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,14H,4,7,10-11H2,(H2,17,19) |
InChI Key |
VULOTKHHGNMHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCCC2=CC=C(S2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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